molecular formula C11H15Cl2N B1331159 Benzenemethanamine, N-butyl-3,4-dichloro- CAS No. 60509-37-7

Benzenemethanamine, N-butyl-3,4-dichloro-

Cat. No. B1331159
CAS RN: 60509-37-7
M. Wt: 232.15 g/mol
InChI Key: YVZJVLADBODSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of organometallic compounds related to benzenemethanamine can be complex, involving the use of metalation agents. In the first paper, the metalation of benzene is achieved using n-butyllithium in combination with N,N,N',N'-tetramethylethylenediamine, which could be a relevant method for introducing lithium into a benzenemethanamine derivative . This process is optimized in hexane and ethyl ether solutions, and the resulting phenyllithium is used to synthesize a variety of organometallic products. Although benzenemethanamine, N-butyl-3,4-dichloro- is not specifically mentioned, the methodology could potentially be applied to its synthesis.

Molecular Structure Analysis

The second paper provides a comprehensive analysis of the molecular and electronic structure of a dichlorophenyl derivative using density functional theory (DFT) . While this compound is not benzenemethanamine, N-butyl-3,4-dichloro-, the techniques used, such as localized orbital locators and electron localization functions, could be applied to study the molecular structure of benzenemethanamine derivatives. The study also examines the solvation effects on the band gap energies, which could be relevant for understanding the electronic properties of benzenemethanamine, N-butyl-3,4-dichloro-.

Chemical Reactions Analysis

The first paper demonstrates the utility of metalated reagents in organic and organometallic syntheses . These reagents could potentially react with benzenemethanamine, N-butyl-3,4-dichloro-, to form new compounds. The third paper discusses the synthesis of a disubstituted indene derivative and its complex with dichlorotitanium . Although the compound studied is different, the methods of characterization, such as NMR and mass spectroscopy, could be useful for analyzing the reactions of benzenemethanamine, N-butyl-3,4-dichloro-.

Physical and Chemical Properties Analysis

The second paper's investigation into the electronic and excited state properties of a dichlorophenyl derivative in various solvents provides insights into the physical and chemical properties that could be expected for benzenemethanamine, N-butyl-3,4-dichloro- . The study of intra- and intermolecular interactions through the natural bond orbital (NBO) method could also be relevant for understanding the reactivity and stability of benzenemethanamine derivatives.

Scientific Research Applications

Synthesis and Characterization

  • A study by Muhammad, Jimoh, and Awwal (2018) focused on synthesizing an analogue of butenafine from tertiary-butyl benzyl derivatives. They explored various solvents and reducing agents for optimal synthesis, with 1,2-dichloroethane and NaBH4 yielding the best results (Muhammad, Jimoh, & Awwal, 2018).

Synthesis of Pharmaceuticals

  • Pollet et al. (2009) described the use of N-Boc-(1S)-benzylhydroxy-3-chloropropylamine as a precursor for HIV protease inhibitors. They successfully converted a batch process to a continuous flow system for producing diazoketone pharmaceutical intermediates (Pollet et al., 2009).

Application in Organic Synthesis

  • Singh, Mahajan, Prajapati, and Sandhu (1991) found N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride to be an efficient dehydrating agent in the synthesis of various pyrimidinones, azetidinones, and pyridones through cycloaddition reactions (Singh, Mahajan, Prajapati, & Sandhu, 1991).

Liquid Crystalline Applications

  • Naikwadi, Panse, Bapat, and Ghatge (1980) synthesized compounds with liquid crystalline “nematic” ranges for use as stationary phases in gas-liquid chromatography (Naikwadi, Panse, Bapat, & Ghatge, 1980).

Applications in Medicinal Chemistry

  • Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity, indicating potential applications in medicinal chemistry (Pandey & Srivastava, 2011).

Benzoxazine Monomers and Polymers

  • Petrakova et al. (2020) studied benzoxazine monomers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane for fire-resistant material development. They found that chlorine substituents in the aromatic amine ring influenced the polymerization ability and the synthesis process of the monomer (Petrakova et al., 2020).

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZJVLADBODSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946289
Record name N-[(3,4-Dichlorophenyl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N-butyl-3,4-dichloro-

CAS RN

60509-37-7, 23530-78-1
Record name N-Butyl-3,4-dichlorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60509-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-3,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3,4-Dichlorophenyl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, 3,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol) and butan-1-amine (4.18 g, 57.1 mmol) were converted to the title compound (7.09 g, 53%). 1H NMR (CDCl3) δ 7.45 (d, J=2.0 Hz, 1H), 7.40 (d, J=8.1 Hz, 1H), 7.19 (dd, J=2.0, 8.1 Hz, 1H), 3.79 (s, 2H), 2.68-2.59 (m, 2H), 1.59-1.45 (m, 2H), 1.36 (qd, J=7.3, 15.0 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H); MS (ESI+) m/z 232.1 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.